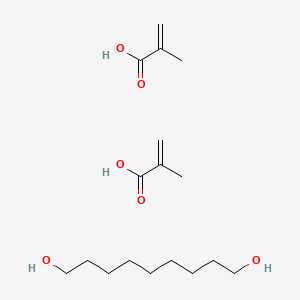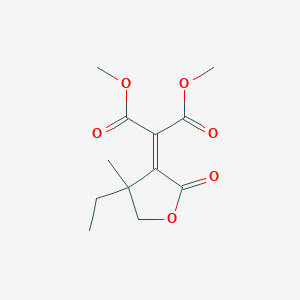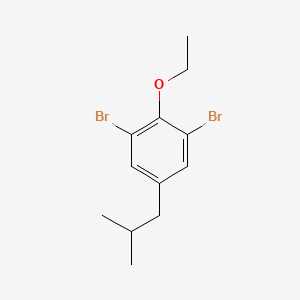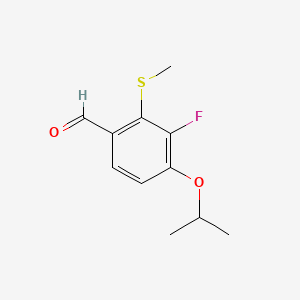
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C11H13FO2S and a molecular weight of 228.28 g/mol It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom, isopropoxy group, and methylthio group onto a benzaldehyde precursor. This can be done through a series of substitution reactions, where each functional group is introduced sequentially under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, alkylation, and thiolation, followed by purification techniques like distillation or recrystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom, isopropoxy group, and methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid.
Reduction: Formation of 3-Fluoro-4-isopropoxy-2-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom, isopropoxy group, and methylthio group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, such as inhibition or activation of certain pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C11H13FO2S |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2S/c1-7(2)14-9-5-4-8(6-13)11(15-3)10(9)12/h4-7H,1-3H3 |
Clé InChI |
KUBFTUGGAAIHGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=C(C=C1)C=O)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


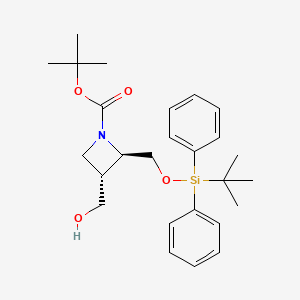
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)

![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
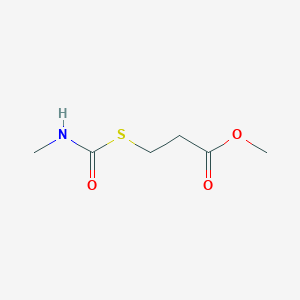
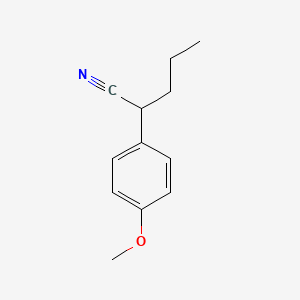
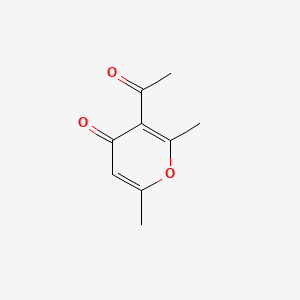
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

